Prothion

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

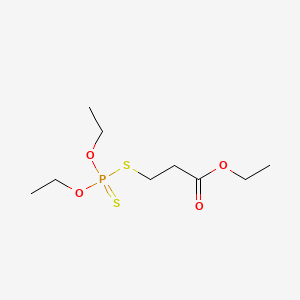

Structure

3D Structure

Properties

CAS No. |

5969-94-8 |

|---|---|

Molecular Formula |

C9H19O4PS2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

ethyl 3-diethoxyphosphinothioylsulfanylpropanoate |

InChI |

InChI=1S/C9H19O4PS2/c1-4-11-9(10)7-8-16-14(15,12-5-2)13-6-3/h4-8H2,1-3H3 |

InChI Key |

OOMMKEMDOOWEHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCSP(=S)(OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Prothion's Mechanism of Action on Insect Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothion, an organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This guide delineates the molecular mechanism of this compound's action, from its metabolic activation to the subsequent phosphorylation of acetylcholinesterase. It provides a comprehensive overview of the cholinergic signaling pathway in insects, detailed experimental protocols for assessing acetylcholinesterase inhibition, and a summary of relevant quantitative data for related organophosphate compounds. The logical and biological pathways are further elucidated through detailed diagrams.

Introduction: The Cholinergic Synapse as a Target

The central nervous system of insects relies heavily on cholinergic signaling, where acetylcholine (B1216132) (ACh) acts as a primary excitatory neurotransmitter. The precise control of acetylcholine levels within the synaptic cleft is crucial for proper nerve function. Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of acetylcholine into choline (B1196258) and acetic acid, terminating the nerve signal.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of postsynaptic receptors, which causes hyperexcitation, paralysis, and ultimately, the death of the insect.[3] Organophosphate insecticides, like this compound, are potent inhibitors of this vital enzyme.

The Core Mechanism: From Pro-insecticide to Potent Inhibitor

This compound in its original form is a relatively weak inhibitor of acetylcholinesterase. Its potent insecticidal activity is a result of metabolic bioactivation within the insect's body.[4][5]

Metabolic Bioactivation: The Lethal Transformation

This compound is a phosphorothioate, characterized by a sulfur atom double-bonded to the phosphorus atom (P=S). In insects, cytochrome P450 monooxygenases, a diverse family of enzymes primarily involved in detoxification and metabolism, catalyze the oxidative desulfuration of this compound.[4][5][6] This process replaces the sulfur atom with an oxygen atom, converting this compound into its oxygen analog, prothioxon (P=O). This transformation dramatically increases the electrophilicity of the phosphorus atom, rendering prothioxon a significantly more potent inhibitor of acetylcholinesterase.[4]

Acetylcholinesterase Inhibition: The Irreversible Binding

The activated prothioxon then targets the active site of acetylcholinesterase. The enzyme's active site contains a catalytic triad (B1167595) of amino acids, including a critical serine residue. The electrophilic phosphorus atom of prothioxon readily reacts with the hydroxyl group of this serine residue, leading to the formation of a stable, covalent phosphate-enzyme complex.[3] This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. This binding is considered practically irreversible, leading to the accumulation of acetylcholine in the synapse and the subsequent neurotoxic effects.[3]

Quantitative Analysis of Acetylcholinesterase Inhibition

| Insecticide | Insect Species | IC50 Value | Reference |

| Malaoxon | Musca domestica (housefly) | (4.7 ± 0.8) × 10⁻⁷ mol/l | [7] (from another study) |

| Isomalathion | Musca domestica (housefly) | (6.0 ± 0.5) × 10⁻⁷ mol/l | [7] (from another study) |

| Malathion | Musca domestica (housefly) | (3.2 ± 0.1) × 10⁻⁵ mol/l | [7] (from another study) |

| Chlorpyrifos-oxon | Tuta absoluta (tomato leafminer) - Sensitive Strain | ~10⁻⁸ M | [7] |

| Chlorpyrifos-oxon | Tuta absoluta (tomato leafminer) - Resistant Strain | ~3 x 10⁻⁸ M | [7] |

Experimental Protocols: Measuring Acetylcholinesterase Inhibition

The most widely used method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman.[6][8][9]

Principle of the Ellman Assay

The Ellman assay is a colorimetric method that relies on the reaction of the product of acetylcholine hydrolysis with a chromogenic reagent. Acetylthiocholine (ATCI), a synthetic analog of acetylcholine, is used as the substrate. AChE hydrolyzes ATCI to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the acetylcholinesterase activity.

Materials and Reagents

-

Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

-

DTNB Solution (Ellman's Reagent): 10 mM in phosphate buffer.

-

ATCI Solution (Substrate): 14-15 mM in deionized water (prepare fresh).

-

Acetylcholinesterase (AChE): Sourced from the insect species of interest (e.g., from head homogenates).

-

This compound/Prothioxon Solutions: A series of dilutions in an appropriate solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank wells: Contain all reagents except the enzyme.

-

Control wells (100% activity): Contain all reagents and the solvent vehicle for the inhibitor.

-

Test wells: Contain all reagents and the inhibitor at various concentrations.

-

-

Reagent Addition:

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the AChE solution to the control and test wells. For blank wells, add 10 µL of phosphate buffer.

-

Add 10 µL of the appropriate inhibitor dilution (or solvent vehicle for control wells) to the respective wells.

-

Add 10 µL of the DTNB solution to all wells.

-

-

Pre-incubation: Gently mix the contents of the plate and incubate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction. The final volume in each well will be 180 µL.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the absorbance versus time plot.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells from the rates of the control and test wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations of Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships.

Caption: Cholinergic signaling pathway at an insect synapse.

Caption: Experimental workflow for the AChE inhibition assay.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound's efficacy as an insecticide is rooted in its bioactivation to the potent acetylcholinesterase inhibitor, prothioxon. This irreversible inhibition disrupts the delicate balance of cholinergic neurotransmission in insects, leading to fatal consequences. Understanding this core mechanism, along with standardized protocols for its evaluation, is fundamental for the development of novel and more selective insect control agents. Future research should aim to obtain specific kinetic data for this compound and prothioxon against a range of insect acetylcholinesterases to better predict their efficacy and potential for resistance development.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Human hepatic cytochrome p450-specific metabolism of parathion and chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel approaches to mitigating parathion toxicity: targeting cytochrome P450–mediated metabolism with menadione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance | MDPI [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Exposure to Acetylcholinesterase Inhibitors Alters the Physiology and Motor Function of Honeybees [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Prothion Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothion is an organophosphate insecticide belonging to the thioate class of pesticides. Like other members of this class, it functions as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target pest. This compound itself is a prodrug, requiring metabolic activation to its more potent oxygen analog, this compound-oxon, to exert its full insecticidal effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for an audience of researchers and professionals in the fields of agricultural science, toxicology, and drug development.

Chemical Identity and Structure

This compound, with the CAS Registry Number 5969-94-8 , is chemically known as ethyl 3-((diethoxyphosphorothioyl)thio)propanoate.[1][2] Its structure features a central phosphorus atom double-bonded to a sulfur atom (a thione group) and single-bonded to two ethoxy groups and a sulfur atom which in turn is linked to a propanoate ester chain.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | ethyl 3-{[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}propanoate | [2] |

| Synonyms | O,O-Diethyl S-(carboethoxy)ethyl phosphorodithioate, this compound | [1] |

| CAS Number | 5969-94-8 | [1][2] |

| Chemical Formula | C₉H₁₉O₄PS₂ | [3] |

| Molecular Weight | 286.34 g/mol | [3] |

| InChI Key | OOMMKEMDOOWEHJ-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CCSP(=S)(OCC)OCC | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation. While some specific experimental values for properties like melting and boiling points are not well-documented in publicly available literature, its general characteristics are consistent with other organothiophosphate insecticides.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | Not well-documented | [2] |

| Boiling Point | Not well-documented | |

| Vapor Pressure | Not well-documented | |

| Water Solubility | Low | [2] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and xylene | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system of insects.[2] This process, however, is not direct. This compound, a phosphorothioate (B77711) (P=S), is a pro-insecticide that requires metabolic activation to its oxygen analog (P=O), known as this compound-oxon.[2] This bioactivation is a critical step for its toxicity.

Metabolic Activation Pathway

The conversion of this compound to its active oxon form is primarily catalyzed by cytochrome P450 monooxygenases, predominantly in the insect's fat body and midgut. This enzymatic reaction involves an oxidative desulfuration, where the sulfur atom double-bonded to the phosphorus is replaced by an oxygen atom.

References

Prothion: A Technical Guide to its Synthesis and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothion, an organophosphorus pesticide, has a significant history rooted in the broader development of synthetic insecticides. This document provides a comprehensive overview of this compound, including its chemical properties, a detailed, albeit representative, synthesis protocol, and its mechanism of action as an acetylcholinesterase inhibitor. The historical context of organophosphate discovery and development is explored, providing a backdrop for the emergence of compounds like this compound. Experimental methodologies for key assays are detailed, and logical workflows are visualized to offer a complete technical guide for the scientific community.

Introduction

This compound, chemically known as O,O-diethyl S-(carboethoxy)ethyl phosphorodithioate (B1214789), is an organophosphate insecticide.[1] Organophosphorus compounds represent a large class of chemicals primarily used for pest control since the mid-20th century. Their mode of action, the inhibition of acetylcholinesterase, leads to rapid paralysis and death in insects. This document serves as an in-depth technical guide on the synthesis, chemical properties, and historical development of this compound, aimed at researchers and professionals in drug development and related scientific fields.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental fate, toxicology, and for the development of analytical methods.

| Property | Value |

| IUPAC Name | ethyl 3-[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanylpropanoate[2] |

| CAS Number | 5969-94-8[1][2] |

| Molecular Formula | C₉H₁₉O₄PS₂[1][2] |

| Molecular Weight | 286.34 g/mol [2] |

| Melting Point | Not well-documented[2] |

| Boiling Point | Not available |

| Water Solubility | Low[2] |

| Density | Not available |

| Vapor Pressure | Not available |

| logP (Octanol-Water Partition Coefficient) | Not available |

Synthesis of this compound

Representative Synthesis of a Phosphorodithioate Intermediate

A common method for preparing O,O-dialkyl phosphorodithioic acids, key precursors to many organophosphate pesticides, involves the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol, in this case, ethanol.

Reaction:

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂P(S)SH + H₂S

This reaction is typically carried out in an inert solvent and at a controlled temperature to manage the exothermic reaction and the evolution of hydrogen sulfide (B99878) gas.

Synthesis of this compound

The subsequent step would involve the reaction of the O,O-diethyl phosphorodithioic acid with an appropriate ethyl ester of a halopropionic acid, such as ethyl 3-bromopropanoate, in the presence of a base to neutralize the hydrogen bromide byproduct.

Reaction:

(C₂H₅O)₂P(S)SH + BrCH₂CH₂COOC₂H₅ + Base → (C₂H₅O)₂P(S)SCH₂CH₂COOC₂H₅ + Base·HBr

This step would yield the final product, this compound. The product would then be purified through techniques such as distillation or chromatography.

A logical workflow for this synthesis is presented below:

Historical Development of Organophosphate Insecticides

The development of organophosphorus compounds has its roots in the early 19th century, with significant advancements occurring in the 1930s and 1940s. Initially explored for their potential as chemical warfare agents, their insecticidal properties were soon recognized and developed for agricultural use.

-

Early 19th Century: The first synthesis of an organophosphorus compound is attributed to Lassaigne, who reacted alcohol with phosphoric acid.

-

1854: Philip de Clermount synthesized tetraethyl pyrophosphate.

-

1930s-1940s: German chemist Gerhard Schrader and his team at IG Farbenindustrie systematically investigated organophosphates as insecticides, leading to the discovery of highly toxic compounds like parathion.

-

Post-World War II: Following the war, the use of organophosphate insecticides became widespread in agriculture, offering an alternative to the persistent organochlorine pesticides like DDT.

The development of phosphorodithioates, the subclass to which this compound belongs, was a significant step in creating a wide range of insecticides with varying levels of toxicity and persistence.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound and other organophosphate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).

The Cholinergic Synapse

In a normal functioning cholinergic synapse, the arrival of a nerve impulse triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to its receptors on the postsynaptic membrane, propagating the nerve signal. To terminate the signal, acetylcholinesterase rapidly breaks down acetylcholine into choline (B1196258) and acetic acid.

Inhibition by this compound

This compound, like other organophosphates, acts as an irreversible inhibitor of acetylcholinesterase. It phosphorylates the serine hydroxyl group at the active site of the enzyme, rendering it inactive. This inactivation leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic receptors. The overstimulation of the nervous system results in tremors, convulsions, paralysis, and ultimately, death of the insect.

The signaling pathway of acetylcholinesterase inhibition is depicted below:

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase activity and its inhibition.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound (or other inhibitor) solution of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well microplate, add a specific volume of the phosphate buffer to each well.

-

Add the this compound solution at different concentrations to the test wells and a control solvent to the control wells.

-

Add the AChE solution to all wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately start measuring the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

-

Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

A workflow for this experimental protocol is illustrated below:

Conclusion

This compound serves as a classic example of an organophosphorus insecticide, with a clear mechanism of action and a place within the broader history of synthetic pesticide development. While specific data on its synthesis and some physicochemical properties are not extensively documented in readily accessible literature, its fundamental chemistry and biological activity align with those of other well-studied phosphorodithioates. The provided technical information, including a representative synthesis, mechanism of action, and detailed experimental protocols, offers a valuable resource for researchers and professionals in the fields of pesticide science, toxicology, and environmental chemistry. Further research into the specific historical development and industrial synthesis of this compound could provide a more complete picture of this particular compound.

References

An In-depth Technical Guide to the Degradation Pathways of Parathion in Soil and Water

A Note on the Subject Compound: Initial literature searches for "Prothion" did not yield sufficient specific data for a comprehensive technical guide. Due to the structural and functional similarities within the organophosphate pesticide class, this guide will focus on Parathion (B1678463), a well-documented organophosphate, as a representative compound to illustrate the core degradation pathways.

Abstract

Parathion, a broad-spectrum organophosphate insecticide, undergoes a series of degradation processes in soil and aquatic environments that determine its persistence, toxicity, and ultimate environmental fate. The transformation of parathion is governed by a combination of abiotic and biotic mechanisms, including chemical hydrolysis, photolysis, and microbial metabolism. These pathways lead to the formation of various intermediate metabolites, some of which, like paraoxon, exhibit higher toxicity than the parent compound. This technical guide provides a detailed examination of the degradation pathways of parathion in soil and water, presenting quantitative data in structured tables, outlining detailed experimental protocols for studying its degradation, and visualizing the transformation pathways using diagrams. This document is intended for researchers, scientists, and environmental professionals working on the environmental fate of pesticides.

Core Degradation Pathways of Parathion

The environmental degradation of parathion is a multifaceted process influenced by environmental conditions such as pH, temperature, sunlight exposure, and microbial activity. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation.[1]

Abiotic Degradation

1.1.1 Hydrolysis: Hydrolysis is a significant abiotic pathway for parathion degradation, particularly in aqueous environments. It involves the cleavage of the ester bond, leading to the formation of p-nitrophenol and diethyl thiophosphoric acid.[2] The rate of hydrolysis is highly dependent on pH and temperature. Parathion is relatively stable in acidic to neutral conditions but hydrolyzes rapidly in alkaline environments.[1] An increase in temperature also accelerates the rate of hydrolysis.[1]

1.1.2 Photolysis: On soil surfaces and in the upper layers of water bodies, parathion can be degraded by sunlight through photolysis.[1] This process can lead to the oxidation of parathion to its more toxic metabolite, paraoxon.[3] The presence of photosensitizing agents in water can enhance the rate of photodegradation.[1]

Biotic Degradation

Microbial degradation is the most significant pathway for the dissipation of parathion in both soil and water.[1] A diverse range of microorganisms, including bacteria and fungi, can metabolize parathion under both aerobic and anaerobic conditions.

1.2.1 Aerobic Degradation: Under aerobic conditions, the primary microbial degradation pathway involves the hydrolysis of parathion to p-nitrophenol.[4] Some microorganisms can further metabolize p-nitrophenol. Another aerobic pathway involves the oxidative conversion of parathion to paraoxon, which is subsequently hydrolyzed.[4]

1.2.2 Anaerobic Degradation: In anaerobic environments, such as flooded soils, the degradation pathway of parathion shifts. The primary mechanism is the reduction of the nitro group on the aromatic ring to form aminoparathion.[4] This can be followed by hydrolysis to yield p-aminophenol.[5] Degradation is generally faster under anaerobic (flooded) conditions compared to aerobic conditions.[6]

Quantitative Data on Parathion Degradation

The persistence of parathion in the environment is often quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Half-life of Parathion in Water

| Condition | pH | Temperature (°C) | Half-life | Reference(s) |

| Sterile Aqueous Buffer | 4.5 | Not Specified | 39 weeks | [1] |

| Sterile Aqueous Buffer | 5.0 | Not Specified | 43 weeks | [1] |

| Sterile Aqueous Buffer | 6.0 | Not Specified | 33 weeks | [1] |

| Dilute Solution | 6.3 | 20 | 62 days | [1] |

| Sterile Aqueous Buffer | 7.0 | Not Specified | 24 weeks | [1] |

| Aqueous System | 7.4 | 20 | 130 days | [1] |

| Aqueous System | 7.4 | 37.5 | 27 days | [1] |

| Sterile Aqueous Buffer | 8.0 | Not Specified | 15 weeks | [1] |

| Aqueous Solution | 9.1 | Not Specified | 54 days | [3] |

| River Water | 7.2 | Not Specified | 60 days | [1] |

| Acclimated Natural Water | Not Specified | Not Specified | < 2 weeks | [1] |

| Seawater (non-sterile) | Not Specified | 30 | 45-56 days | [1] |

| Seawater (sterile) | Not Specified | Not Specified | ~1 year | [1] |

Table 2: Half-life of Parathion in Soil

| Soil Condition | Soil Type | Organic Matter (%) | Half-life | Reference(s) |

| Aerobic | Not Specified | Not Specified | < 2% remaining after 8 weeks | [1] |

| Anaerobic (flooded) | Not Specified | Not Specified | 35-68% degradation in 30 mins | [1] |

| Photodegradation | Sandy Clay Loam | 0.90 | 21.3 days | [1] |

| Photodegradation | Clay Loam | 1.94 | 15.6 days | [1] |

| Photodegradation | Sandy Loam | 3.52 | 20.8 days | [1] |

Degradation Pathway Diagrams

The following diagrams illustrate the major degradation pathways of parathion in soil and water.

Experimental Protocols for Parathion Degradation Studies

This section outlines a general methodology for conducting a laboratory-based study on the degradation of parathion in a soil matrix.

Materials and Reagents

-

Soil: Characterized soil (e.g., texture, pH, organic matter content, microbial biomass).

-

Parathion: Analytical grade standard.

-

14C-labeled Parathion: For mineralization and mass balance studies.

-

Solvents: Acetone, hexane, dichloromethane (B109758) (pesticide residue grade).

-

Reagents: Anhydrous sodium sulfate, silica (B1680970) gel for cleanup.

-

Sterilizing agent: Autoclave or gamma irradiation source for sterile controls.

Experimental Workflow Diagram

Detailed Methodology

-

Soil Preparation:

-

Collect a representative soil sample and sieve it to remove large debris.

-

Characterize the soil for key physicochemical properties.

-

For sterile controls, sterilize a portion of the soil by autoclaving or gamma irradiation.[7]

-

-

Spiking and Incubation:

-

Prepare a stock solution of parathion in a suitable solvent like acetone.

-

Apply the spiking solution to the soil samples to achieve the desired initial concentration. Allow the solvent to evaporate.

-

Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity).

-

Incubate the soil samples in the dark at a constant temperature (e.g., 25°C). For mineralization studies using 14C-parathion, use biometer flasks to trap evolved 14CO2.

-

-

Sampling and Extraction:

-

At predetermined time intervals, collect triplicate soil samples for analysis.

-

Extract parathion and its metabolites from the soil using an appropriate solvent system (e.g., acetone/hexane mixture) through methods like sonication or shaking.

-

Concentrate the extract after drying with anhydrous sodium sulfate.

-

-

Cleanup and Analysis:

-

Clean up the concentrated extract to remove interfering co-extractives using techniques like solid-phase extraction (SPE) with silica gel or Florisil cartridges.

-

Analyze the final extract for parathion and its metabolites using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8]

-

-

Data Analysis:

-

Quantify the concentration of parathion and its metabolites at each time point.

-

Calculate the dissipation kinetics of parathion, typically using first-order kinetics to determine the half-life (DT50).

-

Conclusion

The degradation of parathion in soil and water is a complex process involving multiple pathways. Microbial degradation is the primary mechanism for its dissipation, with hydrolysis and photolysis also playing significant roles, particularly in aquatic systems. The rate of degradation is highly influenced by environmental factors, leading to a wide range of reported half-lives. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with parathion use and for developing effective remediation strategies. The experimental protocols outlined in this guide provide a framework for further research into the environmental fate of parathion and other organophosphate pesticides.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Parathion - Wikipedia [en.wikipedia.org]

- 3. Degradation and Byproduct Formation of Parathion in Aqueous Solutions by UV and UV/H2O2 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.who.int [cdn.who.int]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. [Degradation of the insecticide parathion in soil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ANALYTICAL METHODS - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Metabolic Fate and Biotransformation of Prothiofos in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothiofos (B128851), an organophosphate insecticide also known by the less common name Prothion, has been utilized in agriculture for its efficacy against a range of insect pests. Understanding its metabolic fate and biotransformation in mammals is crucial for assessing its toxicological risk and for the development of safety guidelines. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of prothiofos in mammalian systems, with a focus on quantitative data, experimental methodologies, and the elucidation of its metabolic pathways.

Absorption, Distribution, and Excretion

Prothiofos is readily absorbed in mammals following oral administration and is subject to rapid metabolism and excretion.[1] Studies in rats have demonstrated that approximately 98% of an administered dose is excreted within 72 hours, indicating efficient clearance from the body.[1]

Quantitative Excretion Data

Biotransformation of Prothiofos

The biotransformation of prothiofos in mammals occurs primarily in the liver and involves a series of Phase I and Phase II metabolic reactions. These enzymatic processes transform the lipophilic prothiofos molecule into more water-soluble metabolites that can be readily excreted.[1]

Phase I Metabolism: Activation and Detoxification

Phase I reactions involve oxidation and hydrolysis of the prothiofos molecule.

-

Oxidative Desulfuration (Activation): The initial and critical step in the metabolism of prothiofos is the oxidative desulfuration of the P=S bond to a P=O bond, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This transformation results in the formation of prothiofos oxon, a highly toxic metabolite that is a potent inhibitor of acetylcholinesterase (AChE).

-

Hydrolysis (Detoxification): The ester linkages in both prothiofos and its highly toxic oxon metabolite are susceptible to hydrolysis by esterases, such as A-esterases (paraoxonases) and carboxylesterases. This hydrolytic cleavage is a major detoxification pathway, leading to the formation of less toxic, more polar compounds. The primary hydrolytic metabolite is 2,4-dichlorophenol (B122985).

Phase II Metabolism: Conjugation and Excretion

The metabolites formed during Phase I, particularly the phenolic metabolite 2,4-dichlorophenol, undergo Phase II conjugation reactions to further increase their water solubility and facilitate their excretion.

-

Glucuronidation: 2,4-dichlorophenol can be conjugated with glucuronic acid.

-

Sulfation: Conjugation with sulfate (B86663) is another pathway for the detoxification of 2,4-dichlorophenol, leading to the formation of (2,4-dichlorophenyl) hydrogen sulfate.[2]

-

Other Conjugations: Other potential conjugation pathways may also be involved. A study in mice identified 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy)oxane-2-carboxylic acid as a urinary metabolite, suggesting conjugation with a sugar acid.[2]

The following diagram illustrates the key metabolic pathways of prothiofos in mammals.

Experimental Protocols

Detailed experimental protocols for the study of prothiofos metabolism are essential for reproducible and reliable results. Below are generalized methodologies for in vivo and analytical studies based on available literature.

In Vivo Metabolism Study in Rodents (Mouse Model)

This protocol is adapted from a study investigating prothiofos metabolites in mouse urine.[2]

1. Animal Model and Dosing:

-

Species: Male mice.

-

Acclimation: Animals should be acclimated to laboratory conditions before the study.

-

Dosing: Prothiofos is dissolved in a suitable vehicle, such as corn oil, and administered orally via gavage. Doses can be selected based on the LD50 value. For example, a study used a quarter and half of the LD50 (940 mg/kg for prothiofos in rats) administered on different days.[2]

2. Sample Collection:

-

Housing: Following administration, mice are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Urine and Feces Collection: Samples are collected at specified time intervals (e.g., 24 hours post-dose) and stored frozen (e.g., at -80°C) until analysis.

3. Sample Preparation for Analysis:

-

Urine: A common method involves a "dilute-and-shoot" approach. Urine samples are diluted with a solvent like acetonitrile, which may contain an internal standard. The mixture is then centrifuged to precipitate proteins, and the supernatant is filtered before analysis.

4. Analytical Methodology:

-

Technique: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a powerful tool for the identification and quantification of metabolites.

-

Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap, equipped with an electrospray ionization (ESI) source is used for detection. Data is acquired in both positive and negative ionization modes to detect a wider range of metabolites.

The following diagram outlines the general workflow for an in vivo metabolism study of prothiofos.

Conclusion

The metabolic fate of prothiofos in mammals is characterized by rapid absorption, extensive metabolism, and efficient excretion. The primary metabolic pathways involve oxidative activation to the toxic oxon metabolite, followed by hydrolytic detoxification and subsequent conjugation of the resulting phenolic metabolite, 2,4-dichlorophenol. While the qualitative aspects of prothiofos metabolism are relatively understood, there is a need for more comprehensive quantitative ADME studies in various mammalian species to provide a more complete toxicological profile. The experimental methodologies outlined in this guide provide a framework for conducting such studies, which are essential for accurate risk assessment and ensuring human and environmental safety.

References

Prothion: A Technical Guide to its Chemical Identity, Analysis, and Biological Interactions

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides a comprehensive overview of the organophosphate compound Prothion, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, analytical methodologies for its detection, and its biological mechanism of action, with a focus on its metabolic fate and cellular impact.

Core Chemical Identifiers

This compound, an organothiophosphate insecticide, is chemically identified as ethyl 3-{[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}propanoate. Its unique chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 5969-94-8[1][2] |

| IUPAC Name | ethyl 3-{[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}propanoate |

| Molecular Formula | C₉H₁₉O₄PS₂ |

| Molecular Weight | 286.34 g/mol |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of a thiol-containing propanoate ester with a dialkoxyphosphinothioyl chloride in the presence of a base. A generalized synthetic scheme is presented below.

Purification of the crude this compound product is critical to remove unreacted starting materials, byproducts, and other impurities. A multi-step purification protocol is often employed, as outlined in the following workflow.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a gold standard for the identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

-

Sample Preparation: The sample is extracted with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane). The extract is then concentrated and may be derivatized to improve volatility and thermal stability.

-

GC Separation: A capillary column with a non-polar stationary phase is typically used. The oven temperature is programmed to ramp from a low to a high temperature to ensure the separation of this compound from other components in the mixture.

-

MS Detection: As this compound elutes from the GC column, it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, is used for identification by comparison to a spectral library.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for the analysis of less volatile or thermally labile compounds.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase. Filtration is often necessary to remove particulate matter.

-

HPLC Separation: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to optimize separation.

-

Detection: A UV detector set at a wavelength where this compound exhibits strong absorbance is a common choice. For higher selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Biological Mechanism of Action and Metabolism

This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system.

The metabolic fate of this compound in biological systems is a critical area of study for understanding its toxicity and persistence. Biotransformation of this compound in mammals, such as rats, generally proceeds through two main phases. Phase I reactions, primarily oxidation, are followed by Phase II conjugation reactions to facilitate excretion.

Cellular Impact: MAPK Signaling Pathway

Recent research has indicated that beyond direct enzyme inhibition, organophosphates can induce cellular stress and apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Exposure to compounds like this compound can lead to the phosphorylation and activation of key kinases in these pathways, such as JNK and p38, ultimately culminating in programmed cell death.

This technical guide serves as a foundational resource for professionals engaged in the study and development of organophosphate compounds. The provided information on the chemical properties, analytical methods, and biological interactions of this compound is intended to support further research and innovation in this field.

References

Prothion: A Toxicological Profile Based on Limited Available Data

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. Publicly available toxicological data for the organophosphate insecticide Prothion (CAS No. 5969-94-8) is extremely limited and presents conflicting information. Consequently, this guide cannot be considered a comprehensive toxicological profile. The information provided herein is based on the sparse data available and general knowledge of organophosphate pesticides. Standardized experimental protocols are described in place of study-specific methodologies, which were not found in the public domain.

Executive Summary

This compound is an organophosphate insecticide. Like other compounds in this class, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent systemic effects.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates, including this compound, act as irreversible inhibitors of acetylcholinesterase (AChE). The process involves the phosphorylation of a serine hydroxyl group at the active site of the AChE enzyme. This forms a stable, covalent bond, rendering the enzyme inactive.

The inactivation of AChE prevents the breakdown of acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic receptors, causing a range of symptoms from salivation and muscle fasciculations to respiratory failure and death.[1][2][3]

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Toxicological Data

Acute Toxicity

Information on the acute oral toxicity of this compound is conflicting. One source indicates a median lethal dose (LD50) in rats of 254 mg/kg, which would classify it as moderately toxic. Another Material Safety Data Sheet suggests an LD50 of >5000 mg/kg, indicating low acute toxicity. This significant discrepancy underscores the uncertainty surrounding this compound's toxicological profile.

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 254 mg/kg | [Vulcanchem] |

| Rat | Oral | LD50 | >5000 mg/kg | [Greenbook.net] |

Sub-chronic, Chronic, and Carcinogenicity

No publicly available studies on the sub-chronic, chronic, or carcinogenic effects of this compound were identified. Long-term exposure to other organophosphates has been associated with neurological and neurobehavioral effects.[4][5] Some organophosphates, such as malathion (B1675926) and diazinon, have been classified by the International Agency for Research on Cancer (IARC) as probably carcinogenic to humans (Group 2A).[6][7] However, the carcinogenic potential of this compound itself has not been evaluated.

Genotoxicity

No specific genotoxicity studies for this compound, such as the Ames test, were found. Organophosphate pesticides as a class have shown mixed results in genotoxicity assays.[8][9] A standard battery of tests is required to determine the mutagenic potential of a substance.

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound. Studies on other organophosphates suggest that exposure during critical developmental windows can lead to adverse neurodevelopmental outcomes.[10]

Experimental Protocols (Generalized)

Due to the absence of specific experimental details for this compound, this section describes generalized protocols for key toxicological studies based on Organisation for Economic Co-operation and Development (OECD) Test Guidelines. These are provided for illustrative purposes.

Acute Oral Toxicity (Representative Protocol: OECD 423)

The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance.

-

Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

-

Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg). The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The outcome (number of animals surviving or dying) at one dose level determines the next step: dosing at a higher or lower level, or concluding the test. The method allows for classification of the substance into a GHS toxicity category.[11][12]

Sub-chronic Oral Toxicity (Representative Protocol: OECD 408)

This 90-day study provides information on adverse effects from repeated oral exposure.

-

Test System: Typically rats, with at least 10 males and 10 females per group.

-

Procedure: The test substance is administered daily in graduated doses to several groups for 90 days. Administration is typically via the diet, drinking water, or gavage. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at termination.

-

Endpoint: At the end of the study, all animals are subjected to a full necropsy, and organ weights are recorded. Histopathological examination of organs and tissues is performed to identify target organ toxicity, and a NOAEL is determined.[13][14][15][16][17]

Genotoxicity (Representative Protocol: OECD 471 - Bacterial Reverse Mutation Test)

The Ames test evaluates the mutagenic potential of a substance.

-

Test System: Multiple strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic for an amino acid (histidine or tryptophan, respectively) are used.

-

Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

-

Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (bacteria that have mutated back to a prototrophic state) compared to the negative control.[2][18][19][20][21]

Developmental Toxicity (Representative Protocol: OECD 414)

This study is designed to assess adverse effects on the pregnant female and the developing embryo and fetus.

-

Test System: Pregnant rodents (typically rats) or non-rodents (rabbits) are used, with approximately 20 pregnant females per group.

-

Procedure: The test substance is administered daily to several dose groups, typically from the time of implantation to the day before cesarean section.

-

Observations: Maternal animals are observed for clinical signs, body weight, and food consumption.

-

Endpoint: Shortly before the expected day of delivery, females are euthanized. The uterus and its contents are examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[1][22][23][24][25]

Figure 2: Generalized Workflow for a 90-Day Sub-chronic Toxicity Study.

Conclusion

The available public data is insufficient to construct a comprehensive toxicological profile for this compound. The conflicting acute toxicity values and the complete lack of data for other critical endpoints make a reliable risk assessment impossible at this time. For any regulatory or safety evaluation, it would be necessary to conduct a full suite of toxicological studies according to current international guidelines. Researchers should exercise extreme caution and rely on the general toxicological properties of organophosphate insecticides when handling this compound until more specific data becomes available.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. nib.si [nib.si]

- 3. litfl.com [litfl.com]

- 4. RRH: Rural and Remote Health article: 4508 - Organophosphate exposure and the chronic effects on farmers: a narrative review [rrh.org.au]

- 5. nationalacademies.org [nationalacademies.org]

- 6. Organophosphate insecticide use and cancer incidence among spouses of pesticide applicators in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Limitations of pesticide genotoxicity testing using the bacterial in vitro method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Organophosphate Pesticides and Child Health: A Primer for Health Care Providers - Chronic Health Implications [depts.washington.edu]

- 11. researchgate.net [researchgate.net]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. ask-force.org [ask-force.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 17. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. The bacterial reverse mutation test | RE-Place [re-place.be]

- 20. oecd.org [oecd.org]

- 21. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. OECD 414 supplementary prenatal developmental toxicity study of sodium molybdate dihydrate in the rat and benchmark dose evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Prothion: An In-depth Technical Guide on Environmental Impact and Ecotoxicity

Notice to the Reader: Despite a comprehensive search of scientific literature, regulatory databases, and other technical resources, there is a significant lack of publicly available data regarding the specific environmental impact and ecotoxicity of the organophosphate insecticide Prothion (CAS No. 5969-94-8). The information that is accessible is largely limited to its basic chemical identity and its general mode of action as a cholinesterase inhibitor, a characteristic it shares with other organophosphorus compounds.

Due to this critical data gap, it is not possible to provide a detailed technical guide with extensive quantitative data, experimental protocols, and the requested visualizations for this compound at this time. The following summary presents the limited information that could be retrieved.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 3-(diethoxyphosphinothioylsulfanyl)propanoate | PubChem |

| CAS Number | 5969-94-8 | PubChem |

| Molecular Formula | C9H19O4PS2 | PubChem |

| Molecular Weight | 286.4 g/mol | PubChem |

Mode of Action

As an organophosphate insecticide, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2]

Environmental Fate and Transport

Detailed information on the environmental fate and transport of this compound is not available in the public domain. To understand its potential behavior in the environment, general principles of organophosphate pesticide fate can be considered, although these are not specific to this compound.

Organophosphate pesticides can undergo various degradation processes in the environment, including microbial degradation, hydrolysis, and photolysis.[3][4] Their persistence in soil and water is highly variable and depends on factors such as soil type, pH, temperature, and microbial activity.[3][4] The mobility of these compounds in soil, which determines their potential to leach into groundwater, is influenced by their adsorption to soil particles.[3]

Ecotoxicity

Quantitative ecotoxicity data for this compound, such as LC50 (lethal concentration for 50% of a test population) values for aquatic and terrestrial organisms, are not available in the reviewed scientific literature. General information suggests that organophosphate pesticides can be toxic to a wide range of non-target organisms, including birds, fish, aquatic invertebrates, and bees.[5] The toxicity of organophosphates to aquatic life is a significant concern, as runoff from agricultural areas can contaminate surface waters.[5]

Bioaccumulation

There is no specific data available on the bioaccumulation potential of this compound. Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment.[6] The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), a measure of its lipophilicity.[7] Without a reliable Kow value for this compound, its bioaccumulation potential cannot be accurately predicted.

Experimental Protocols

Due to the absence of specific studies on the environmental impact and ecotoxicity of this compound, no detailed experimental protocols can be provided. Standardized methods for assessing the environmental fate and toxicity of pesticides are established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols typically involve laboratory and field studies to determine a pesticide's degradation rates in soil and water, its mobility, and its toxicity to various representative organisms.

Signaling Pathways and Experimental Workflows

The request for diagrams of signaling pathways and experimental workflows cannot be fulfilled due to the lack of specific data for this compound. A generalized diagram for the mode of action of organophosphates is provided below.

Figure 1: Generalized signaling pathway for the mode of action of organophosphate insecticides like this compound.

Conclusion

The lack of comprehensive and publicly accessible data on the environmental fate, ecotoxicity, and bioaccumulation potential of this compound is a significant concern. This data gap prevents a thorough assessment of its environmental risks. For researchers, scientists, and drug development professionals, it is crucial to be aware of this lack of information when considering the use or potential environmental presence of this compound. Further research is urgently needed to characterize the environmental profile of this compound to ensure its safe and responsible management.

References

Solubility of Prothion in organic and aqueous solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Prothion, an organophosphate pesticide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents the available qualitative information, supplemented with solubility data of analogous organophosphate compounds to provide a comparative context. Furthermore, detailed experimental protocols for determining solubility are provided, adhering to internationally recognized guidelines.

Quantitative Solubility Data

To offer a comparative perspective on the solubility of organophosphate pesticides, the following tables summarize the solubility of other compounds from the same class.

Table 1: Solubility of this compound (Qualitative)

| Solvent | Solubility |

| Water | Low[1] |

| Acetone (B3395972) | Soluble[1] |

| Xylene | Soluble[1] |

Table 2: Solubility of Other Organophosphate Pesticides

| Compound | Solvent | Solubility | Temperature (°C) |

| Tetrachlorvinphos | Water | 11 mg/L | 20 |

| Acetone | < 200 g/kg | 20 | |

| Xylene | < 150 g/kg | 20 | |

| Fenthion | Water | 4.2 mg/L | 20 |

| Hexane | 100,000 mg/L | 20 | |

| Toluene | 250,000 mg/L | 20 | |

| Dichloromethane | 250,000 mg/L | 20 | |

| Diazinon | Water | 60 mg/L | 20 |

| Acetone | Miscible | Not Specified |

Note: The data for Tetrachlorvinphos, Fenthion, and Diazinon are provided for comparative purposes and are sourced from various public databases and scientific literature[2][3][4].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. Standardized methods ensure reproducibility and comparability of data. The following protocols are widely accepted for determining the solubility of chemical substances in aqueous and organic solvents.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method. The choice of method depends on the expected solubility of the substance.

Column Elution Method (for solubilities below 10-2 g/L):

-

Preparation of the Column: A microcolumn is packed with an inert support material (e.g., glass wool, silica (B1680970) gel) and coated with the test substance.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Equilibration: The system is allowed to equilibrate to ensure that the water is saturated with the test substance.

-

Sample Collection: Fractions of the eluate are collected.

-

Analysis: The concentration of the test substance in each fraction is determined using a suitable analytical method (e.g., chromatography, spectroscopy).

-

Determination of Solubility: The solubility is calculated from the plateau concentration reached in the collected fractions.

Flask Method (for solubilities above 10-2 g/L):

-

Sample Preparation: An excess amount of the test substance is added to a flask containing a known volume of water.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of the test substance in the clear supernatant or filtrate is determined by a suitable analytical method.

-

Determination of Solubility: The measured concentration represents the water solubility at the given temperature.

A preliminary test is often conducted to estimate the approximate solubility and to determine the appropriate method and experimental conditions.

Organic Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the solubility of a substance in organic solvents[5][6][7][8].

-

Solvent Selection: A range of organic solvents with varying polarities should be chosen.

-

Sample Preparation: An excess amount of the test substance is added to a series of vials, each containing a known volume of a specific organic solvent.

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath until equilibrium is reached. The time required for equilibration can vary depending on the substance and solvent and should be determined experimentally.

-

Phase Separation: After equilibration, the vials are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, ensuring no solid particles are transferred. Centrifugation can be used to facilitate separation.

-

Analysis: The concentration of the solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

-

Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., g/L or mg/mL).

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Workflow for Organic Solvent Solubility.

References

- 1. This compound (5969-94-8) for sale [vulcanchem.com]

- 2. Exposure Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Exposure Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the History of Agricultural Use and Regulation of Fenthion

A Note on Nomenclature: The term "Prothion" as a widely used insecticide is not extensively documented in scientific and regulatory literature. It is highly probable that this is a misspelling of Fenthion (B1672539) , a well-known organophosphate insecticide with a significant history of agricultural application and subsequent regulation. This guide will focus on Fenthion, while also acknowledging the existence of a less common fungicide named this compound (CAS 5969-94-8).[1][2][3][4]

Introduction to Fenthion

Fenthion (O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate) is a broad-spectrum organophosphate insecticide, avicide, and acaricide.[1] Developed in the mid-20th century, it has been utilized globally to control a wide array of pests in agricultural and public health settings. Like other organophosphates, its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for nerve function in both insects and mammals.[1][5] While effective, its use has been progressively restricted and banned in many countries due to concerns about its toxicity to non-target organisms and potential risks to human health.

History of Agricultural Use

Fenthion was employed as a contact and stomach insecticide against a multitude of biting and sucking insects.[1][6] Its versatility made it a valuable tool for farmers dealing with infestations that threatened crop yields.[7]

Crops and Applications

Fenthion was widely applied to a variety of crops, including:

-

Fruits and Vegetables: It was used for pre- and post-harvest treatment of fruits like citrus, pome and stone fruits, olives, and grapes, as well as vegetables.[1][8] In Australia, it was registered for the control of fruit flies in tropical and sub-tropical fruits, capsicums, and tomatoes.[9]

-

Field Crops: Fenthion found use in sugar cane, rice, field corn, and cotton.[1]

-

Other Crops: It was also applied to beets, pistachio, coffee, and cocoa.[1]

-

Animal Health: Fenthion was used to control external parasites like lice, fleas, and ticks on cattle and dogs.[1]

Targeted Pests

Fenthion was particularly effective against:

Regulation and Restriction of Fenthion

The regulation of Fenthion has evolved significantly over time, with many countries moving from widespread use to stringent restrictions and outright bans. These regulatory actions have been driven by growing evidence of its adverse effects on the environment and human health.

Regulatory Status in Key Regions

| Region/Country | Regulatory Action | Year of Action | Reason for Action |

| United States | Classified as a Restricted Use Pesticide (RUP).[6] Food uses voluntarily canceled by the registrant.[10] | 2001 (IRED) | High toxicity to birds and aquatic invertebrates, and dietary risks to the human population.[10][11] |

| Australia | All active approvals and product registrations canceled.[12] | 2014 | Undue risks to human health (dietary and occupational exposure) and the environment.[12] The ban caused concern among producers for the lack of viable alternatives for fruit fly control.[13] |

| European Union | Not approved for use as a pesticide. | - | Concerns over human health and environmental safety. |

| India | Banned | - | High toxicity and environmental concerns.[14] |

Key Toxicological and Environmental Concerns

-

Avian Toxicity: Fenthion is very highly toxic to birds. Incidents of bird kills have been directly linked to its use for mosquito control.[11][15][16]

-

Aquatic Toxicity: It is highly toxic to fish and aquatic invertebrates.[1]

-

Human Health: Fenthion is a cholinesterase inhibitor and can cause overstimulation of the nervous system, leading to symptoms like nausea, dizziness, and in severe cases, respiratory paralysis and death.[10] The U.S. EPA identified dietary exposures from food crops to be above the level of concern for the entire U.S. population, including infants and children.[10]

-

Metabolite Toxicity: Fenthion metabolizes into several degradation products, some of which are more toxic than the parent compound. These include fenthion oxon, fenthion sulfoxide, and their sulfone derivatives.[14]

Experimental Protocols

Residue Analysis in Agricultural and Environmental Samples

The determination of Fenthion and its metabolites in various matrices is crucial for monitoring compliance with regulations and assessing exposure risks. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of Fenthion and its metabolites from crop samples.[17]

-

Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. For the AOAC method, 15 mL of acetonitrile with 1% acetic acid is used.[18]

-

Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.[18]

-

Centrifugation: Centrifuge the sample at 4000-5000 rpm for 5 minutes.[18]

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

-

Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

GC-MS is a robust technique for the analysis of volatile and semi-volatile pesticides like Fenthion.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (single or tandem).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).[19]

-

Injection: Pulsed splitless injection is commonly used.[19]

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes. For example: start at 60°C, ramp to 220°C, then to 280°C.[19]

-

Detection: Mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[19]

HPLC-MS/MS is particularly suitable for the simultaneous analysis of Fenthion and its more polar metabolites.[17]

-

Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[17]

-

Ionization: Positive electrospray ionization (ESI+) is typically used.[17]

-

Detection: Multiple reaction monitoring (MRM) mode for the quantification of the parent compound and its metabolites.[17]

Toxicological Studies

This type of study is conducted to determine the acute toxic effects of a substance after a single dose.

-

Test Animals: Typically, rats or mice of a specific strain are used.[14]

-

Administration: Fenthion is administered via the intended route of exposure (e.g., oral gavage, dermal application, or intraperitoneal injection) at various dose levels.[14]

-

Observation: Animals are observed for a set period (e.g., 7 days) for signs of toxicity and mortality.[14]

-

Data Collection: Parameters such as body weight, clinical signs of toxicity, and mortality are recorded. At the end of the study, blood and tissue samples may be collected for biochemical and histopathological analysis.[14]

-

Endpoint: The primary endpoint is the determination of the LD50 (lethal dose for 50% of the animals).

This assay is used to determine the inhibitory effect of Fenthion and its metabolites on the activity of acetylcholinesterase.[20]

-

Enzyme Source: Acetylcholinesterase from either human or rat erythrocytes or recombinant human AChE can be used.[20]

-

Substrate: A suitable substrate for the enzyme, such as acetylthiocholine, is used.

-

Procedure: a. The enzyme is pre-incubated with different concentrations of Fenthion or its active metabolites (e.g., Fenthion oxon). b. The enzymatic reaction is initiated by the addition of the substrate. c. The rate of the reaction is measured by monitoring the formation of the product (e.g., thiocholine, which can react with a chromogen like DTNB to produce a colored product measured spectrophotometrically).

-

Endpoint: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.[20]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Fenthion is the inhibition of acetylcholinesterase (AChE).

Caption: Mechanism of action of Fenthion.

Fenthion itself is a poor inhibitor of AChE. It undergoes metabolic activation (oxidation) in the organism to its oxygen analog, Fenthion oxon, which is a much more potent inhibitor.[2] This active metabolite then binds to the active site of AChE, preventing it from breaking down the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of acetylcholine receptors, causing neuromuscular paralysis and ultimately, death of the insect.

Experimental and Analytical Workflows

Caption: General workflow for Fenthion residue analysis.

Caption: Workflow for in vivo toxicity testing of Fenthion.

Conclusion

Fenthion has a long history as an effective and versatile insecticide in agriculture and public health. However, its high toxicity to non-target organisms, particularly birds, and potential risks to human health have led to its widespread restriction and prohibition in many parts of the world. The development of sensitive and specific analytical methods has been crucial in monitoring its residues in food and the environment, and in understanding its toxicological profile. The case of Fenthion serves as a significant example of the evolving regulatory landscape for pesticides, where the benefits of pest control are weighed against the broader impacts on ecosystems and human well-being.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound (5969-94-8) for sale [vulcanchem.com]

- 3. CA2502148A1 - Methods and compositions for increasing the efficacy of biologically-active ingredients - Google Patents [patents.google.com]

- 4. This compound | C9H19O4PS2 | CID 201433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. fao.org [fao.org]

- 8. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 9. Three-year study of fenthion and dimethoate pesticides in olive oil from organic and conventional cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. amecj.com [amecj.com]

- 11. epa.gov [epa.gov]

- 12. [Inhibition of acetylcholinesterase at pupil-related central nuclei by organophosphorus pesticide (fenthion)--an experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hpst.cz [hpst.cz]

- 19. mdpi.org [mdpi.org]

- 20. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for Detecting Prothion Residues in Food: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Prothion residues in various food matrices. The methodologies described herein are based on established and validated techniques, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by chromatographic analysis.

Introduction

This compound is an organophosphate insecticide and acaricide used to control a range of pests on various agricultural crops. Due to its potential toxicity, monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document outlines the necessary procedures for the accurate and reliable quantification of this compound residues.

Analytical Workflow Overview